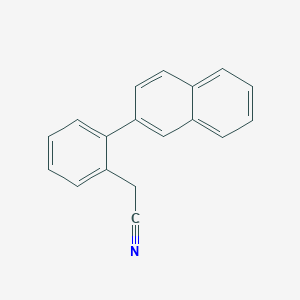

2-(2-(Naphthalen-2-yl)phenyl)acetonitrile

Description

Overview of Nitrile Functional Group Reactivity in Complex Organic Molecules

The nitrile, or cyano (-C≡N), functional group is a cornerstone of organic synthesis due to its versatile reactivity. ebsco.comallen.in The carbon-nitrogen triple bond creates a site susceptible to a variety of chemical transformations. ebsco.com The carbon atom is electrophilic, meaning it readily accepts electrons, making it a target for nucleophiles—electron-rich species. libretexts.orgfiveable.me This inherent reactivity allows nitriles to serve as precursors to several other important functional groups.

Key reactions involving the nitrile group include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to form carboxylic acids, often proceeding through an amide intermediate. libretexts.orglibretexts.org This transformation is fundamental for converting the cyano group into a carboxyl group, significantly altering the molecule's chemical properties.

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgfiveable.melibretexts.org This reaction provides a direct route to introduce a primary amine group (-CH₂NH₂) into a complex structure.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can attack the electrophilic carbon of the nitrile. The resulting imine intermediate can then be hydrolyzed to produce a ketone. libretexts.orgfiveable.me

This versatility makes the nitrile group in a molecule like 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile a valuable synthetic handle for further molecular elaboration.

Significance of Naphthalene-Substituted Phenyl Systems in Organic Synthesis and Materials Science Precursors

The fusion of a naphthalene (B1677914) ring to a phenyl group creates a large, π-conjugated aromatic system. Such structures are of significant interest in both complex organic synthesis and materials science for several reasons.

In organic synthesis, naphthalene-containing structures are found in numerous natural products and pharmacologically active molecules. chemistryviews.org The development of methods to synthesize polysubstituted naphthalene derivatives in a controlled manner is an active area of research. chemistryviews.orgnih.gov The naphthalene-phenyl scaffold can serve as the core of intricate molecular architectures.

In materials science, extended aromatic systems like the naphthalene-phenyl framework are prized for their electronic and photophysical properties. mdpi.com The introduction of a naphthalene unit into a polymer backbone can enhance porosity and modify electronic characteristics. nih.gov These systems can absorb and emit light, making them suitable for applications in optoelectronic devices. mdpi.com The ability to tune these properties by adding different functional groups makes naphthalene-substituted systems versatile precursors for advanced organic materials. mdpi.com

Contextualization of this compound within Contemporary Organic Chemistry Research

While specific research on the this compound isomer is not extensively documented, its structural class—diaryl-substituted acetonitriles—is the subject of advanced contemporary research. A significant area of focus is the use of these molecules in palladium-catalyzed dearomatization reactions to construct complex, fused polycyclic skeletons. acs.orgacs.org

This type of reaction involves an intramolecular C-H activation or cyclization that transforms the flat, aromatic naphthalene and phenyl rings into a three-dimensional structure containing a challenging all-carbon quaternary center (a carbon atom bonded to four other carbon atoms). acs.orgacs.org The cyano group plays a crucial role, as it can be used for further chemical modifications after the core skeleton is built. acs.org

Research in this area demonstrates excellent functional group tolerance, allowing for the synthesis of a diverse library of polycyclic compounds from various substituted phenylnaphthalenyl acetonitriles. acs.orgacs.org These complex structures are potential intermediates for synthesizing natural products and their analogues. acs.org

Table 1: Representative Physical Properties of Parent Arylacetonitrile Compounds This table provides context by listing key physical properties of the simpler, parent compounds related to the target molecule's structural components.

| Property | Phenylacetonitrile (B145931) | 2-Naphthylacetonitrile |

| CAS Number | 140-29-4 | 7498-57-9 |

| Molecular Formula | C₈H₇N | C₁₂H₉N |

| Molecular Weight | 117.15 g/mol | 167.21 g/mol |

| Melting Point | -24 °C | 82-84 °C |

| Boiling Point | 233-234 °C | 303 °C |

| Appearance | Colorless liquid | White to light yellow powder |

Data sourced from references lookchem.com, thegoodscentscompany.com, sigmaaldrich.com, , chemsrc.com.

Table 2: Research Findings on Palladium-Catalyzed Dearomative Cyclization of Related Phenylnaphthalenyl Acetonitriles This table summarizes findings from studies on compounds structurally related to this compound, showcasing the synthetic utility of this class of molecules. The reactions typically involve converting a brominated diaryl acetonitrile (B52724) into a fused polycyclic product.

| Substrate (Starting Material) | Product | Yield (%) | Research Focus |

| 2-(2-bromophenyl)-2-(naphthalen-1-yl)acetonitrile | Fused libretexts.orgfiveable.mefiveable.mefiveable.me-carbotetracycle | 89% | Development of novel methods for constructing polycyclic skeletons. acs.org |

| 2-(2-bromo-4-fluorophenyl)-2-(naphthalen-1-yl)acetonitrile | Fluorine-substituted tetracycle | 73% | Demonstrating functional group tolerance in dearomatization reactions. acs.org |

| 2-(2-bromo-4-(trifluoromethyl)phenyl)-2-(naphthalen-1-yl)acetonitrile | Trifluoromethyl-substituted tetracycle | 81% | Compatibility with electron-withdrawing groups common in medicinal chemistry. acs.org |

| 2-(2-bromophenyl)-2-(6-methoxynaphthalen-2-yl)acetonitrile | Methoxy-substituted tetracycle | 86% | Exploring the effect of substituents on the naphthalene ring. acs.org |

| 2-(2-bromophenyl)-2-(naphthalen-2-yl)acetonitrile | Fused libretexts.orgfiveable.mefiveable.mefiveable.me-carbotetracycle | 84% | Application of the dearomatization strategy to the naphthalen-2-yl isomer. acs.org |

Hypothesized Research Avenues and Objectives for Comprehensive Investigation of the Chemical Compound

Building on the established chemistry of its constituent parts and related structures, several promising research avenues can be hypothesized for this compound.

Synthetic Methodology Development: A primary objective would be to develop a highly efficient and regioselective synthesis for this specific isomer. This would likely involve modern cross-coupling strategies to precisely link the naphthalene and phenyl rings at the desired positions.

Application in Dearomatization Chemistry: A key investigation would be to determine if this compound can serve as a substrate in palladium-catalyzed dearomative cyclization reactions. The goal would be to synthesize novel, complex polycyclic scaffolds and compare the reactivity of this isomer to others that have been studied. acs.orgacs.org

Photophysical Characterization: Given the extended π-conjugated system, a thorough investigation of the compound's photophysical properties (absorption and fluorescence spectra, quantum yields) would be warranted. This research could assess its potential as a building block for organic light-emitting diodes (OLEDs) or fluorescent probes.

Derivatization and Functionalization: A significant research effort could focus on using the nitrile group as a synthetic anchor. Objectives would include converting the nitrile to other functional groups (amines, carboxylic acids, ketones) to generate a library of new derivatives. These new compounds could then be evaluated as potential ligands for catalysis, precursors for novel polymers, or as scaffolds for medicinal chemistry exploration.

Structure

3D Structure

Properties

Molecular Formula |

C18H13N |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

2-(2-naphthalen-2-ylphenyl)acetonitrile |

InChI |

InChI=1S/C18H13N/c19-12-11-15-6-3-4-8-18(15)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2 |

InChI Key |

CPOMTYFTAXTPGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 2 Naphthalen 2 Yl Phenyl Acetonitrile

Retrosynthetic Analysis and Key Disconnections for the Naphthalene-Phenyl-Acetonitrile Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comsemanticscholar.org It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. For 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile, two primary disconnections are considered logical and strategic.

Disconnection A: C(phenyl)-CH₂CN Bond This approach involves disconnecting the bond between the phenyl ring and the acetonitrile (B52724) group. This strategy assumes the prior existence of the 2-phenylnaphthalene (B165426) core. The target molecule is thus seen as an arylacetonitrile derived from a substituted 2-phenylnaphthalene. This leads to a synthon of a (2-(naphthalen-2-yl)phenyl)methyl cation or a related electrophilic equivalent, and a cyanide anion synthon. In a forward synthesis, this translates to installing the acetonitrile group onto a pre-formed biaryl scaffold.

Disconnection B: C(phenyl)-C(naphthalene) Bond The second major strategy focuses on disconnecting the biaryl C-C bond. This is often the most challenging and crucial step in the synthesis of such compounds. This disconnection yields two key synthons: a naphthalenyl fragment and a phenylacetonitrile (B145931) fragment. Each fragment can be designed as either the nucleophilic or the electrophilic partner in a cross-coupling reaction. For example, this could involve a 2-naphthalenyl organometallic reagent reacting with a 2-halophenylacetonitrile, or a 2-halonaphthalene reacting with a (2-(cyanomethyl)phenyl)organometallic reagent.

These two primary disconnections form the foundation for the main synthetic strategies discussed below: direct installation of the acetonitrile group onto a biaryl core (following Disconnection A) and construction of the biaryl linkage between two appropriately functionalized precursors (following Disconnection B).

Direct Acetonitrile Installation Approaches

These methods focus on synthesizing the 2-phenylnaphthalene core first, followed by the introduction of the cyanomethyl (-CH₂CN) group.

This strategy involves the reaction of a 2-(naphthalen-2-yl)phenyl halide (e.g., bromide or iodide) with a reagent that serves as a ⁻CH₂CN equivalent. This is a classic nucleophilic substitution or transition-metal-catalyzed coupling approach. Nickel and palladium catalysts are commonly employed for such transformations, which can activate the C-X bond of the aryl halide for coupling with a suitable nucleophile. Acetonitrile itself can be used as a cyano source in some nickel-catalyzed reactions. figshare.comresearchgate.net

Table 1: Potential Reagents for Cyanoalkylation of 2-(2-(Naphthalen-2-yl)phenyl) Halide

| Reagent/Method | Description | Potential Catalyst |

| Metalated Acetonitriles | Pre-formed lithium or zinc derivatives of acetonitrile (e.g., LiCH₂CN) act as potent nucleophiles. | Palladium(0) or Nickel(0) complexes |

| In-situ Deprotonation | Using a strong base (e.g., LDA, NaH) to deprotonate acetonitrile in the presence of the aryl halide. | Copper(I) or Palladium(0) |

| Decarboxylative Coupling | Coupling with a malonate derivative or cyanoacetic acid salt, which introduces the cyanomethyl group upon decarboxylation. chemicalbook.com | Palladium(0) or Copper(I) |

Direct C-H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-functionalized aryl halides. researchgate.net This strategy would involve the direct conversion of a C-H bond on the phenyl ring of 2-phenylnaphthalene into a C-CH₂CN bond. While direct C-H cyanation (introduction of a -CN group) is a more established field, often utilizing photoredox or transition-metal catalysis, nih.govnih.gov the direct installation of a cyanomethyl group is an area of active research. Such a transformation could proceed via a transient metal-carbon bond, followed by reaction with a cyanomethyl radical source or an electrophilic cyanomethylating agent.

Table 2: Conceptual Approaches for Direct C-H Cyanomethylation

| Catalytic System | Proposed Mechanism | Reagent Examples |

| Photoredox Catalysis | Generation of a cyanomethyl radical from a suitable precursor, which is then coupled with an aryl radical generated from the C-H bond. | Acridinium-based photocatalysts with bromoacetonitrile |

| Transition Metal Catalysis | A transition metal (e.g., Pd, Rh, Ru) coordinates to the arene and facilitates the cleavage of a C-H bond, followed by coupling with a cyanomethylating agent. | Pd(OAc)₂ with a directing group and a cyanomethyl source |

| Radical-Mediated C-H Functionalization | Use of a radical initiator to abstract a hydrogen atom from the arene, followed by trapping of the aryl radical with a cyanomethyl source. | Peroxides with a suitable cyanomethyl precursor |

This pathway requires the synthesis of an unsaturated precursor containing the 2-phenylnaphthalene skeleton. A plausible intermediate would be 2-(2-(naphthalen-2-yl)phenyl)acrylonitrile or a related Michael acceptor. The final step would be a conjugate addition (Michael addition) of a hydride source or, more directly, the hydrocyanation of a vinyl precursor. organicreactions.orgmorressier.com The conjugate addition of cyanide to α,β-unsaturated compounds is a well-established method for forming β-cyanocarbonyls and related structures. organic-chemistry.orgnih.gov This approach would involve the 1,4-addition of a cyanide nucleophile to an appropriately designed α,β-unsaturated system.

Table 3: Cyanide Sources for Conjugate Addition to an Unsaturated Precursor

| Cyanide Source | Description | Typical Conditions |

| Hydrogen Cyanide (HCN) | Highly effective but extremely toxic. Often generated in situ. | Catalytic base (e.g., Et₃N, DBU) |

| Trimethylsilyl Cyanide (TMSCN) | A safer alternative to HCN, often used with a Lewis acid or a fluoride (B91410) source to activate it. | Lewis acids (e.g., AlCl₃, TiCl₄) or TBAF |

| Alkali Metal Cyanides (NaCN, KCN) | Inexpensive and common, but their low solubility in organic solvents can be a limitation. | Phase-transfer catalysts or polar aprotic solvents (e.g., DMSO, DMF) |

| Acetone Cyanohydrin | Serves as a convenient and less hazardous source of HCN. | Basic catalyst |

Formation of the Biaryl Linkage

This approach, corresponding to Disconnection B, is arguably the most powerful and widely used strategy for constructing biaryl skeletons. It involves coupling a naphthalene-derived component with a phenyl-derived component, where one of the partners already carries the acetonitrile side chain (or a precursor that can be easily converted to it).

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of C-C bonds. researchgate.netsci-hub.se The Suzuki, Negishi, and Stille reactions are particularly effective for creating biaryl linkages. The general strategy involves coupling an organometallic reagent of one aromatic ring with a halide or triflate of the other. For the synthesis of this compound, two scenarios are possible:

Scenario 1: Coupling of a naphthalen-2-yl organometallic reagent with 2-halophenylacetonitrile.

Scenario 2: Coupling of a (2-(cyanomethyl)phenyl)organometallic reagent with a 2-halonaphthalene.

The choice between these scenarios often depends on the stability and accessibility of the respective organometallic reagents and halides.

Table 4: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Naphthalene (B1677914) Component | Phenyl Component | Typical Catalyst/Ligand | Key Advantages | Key Disadvantages |

| Suzuki Coupling | Naphthalen-2-ylboronic acid or ester | 2-Bromophenylacetonitrile | Pd(PPh₃)₄, Pd(OAc)₂ with SPhos or XPhos | High functional group tolerance; boronic acids are often stable and commercially available; environmentally benign byproducts. | Requires a base, which can sometimes interfere with sensitive functional groups. |

| Negishi Coupling | Naphthalen-2-ylzinc chloride | 2-Iodophenylacetonitrile | Pd(PPh₃)₄, PdCl₂(dppf) | High reactivity and yields; organozinc reagents are highly reactive. | Organozinc reagents are moisture-sensitive and often need to be prepared in situ. |

| Stille Coupling | 2-(Tributylstannyl)naphthalene | 2-Bromophenylacetonitrile | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Tolerant of a wide range of functional groups; reaction conditions are often neutral. | High toxicity of organotin compounds and byproducts; purification can be difficult. |

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions serve as a robust tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering an alternative to palladium-catalyzed systems. chim.it A plausible copper-mediated approach to this compound could involve the coupling of a pre-functionalized phenylacetonitrile with a naphthalene derivative.

One potential strategy is an Ullmann-type coupling. This could involve the reaction of 2-(2-iodophenyl)acetonitrile with an excess of a naphthalenyl-copper reagent, or the coupling of 2-iodonaphthalene (B183038) with the copper salt of 2-phenylacetonitrile. These reactions typically require high temperatures and polar, aprotic solvents. Ligands, such as 1,10-phenanthroline, can be employed to facilitate the reaction and improve yields.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Copper-Mediated Ullmann Coupling

Elucidation of Reaction Mechanisms Involving 2 2 Naphthalen 2 Yl Phenyl Acetonitrile and Its Precursors

Mechanistic Pathways of Acetonitrile (B52724) Formation Reactions

The introduction of the acetonitrile moiety is a key step in the synthesis of 2-(2-(naphthalen-2-yl)phenyl)acetonitrile and related α-arylacetonitriles. This transformation can be achieved through several mechanistic routes, primarily involving nucleophilic substitution or radical-mediated processes.

Nucleophilic substitution is a fundamental pathway for forming the cyanomethyl group on an aromatic precursor. This typically involves the reaction of a cyanide anion (CN⁻) as the nucleophile with a suitable electrophilic substrate, such as a benzyl (B1604629) halide.

The reaction of a benzyl halide with an alkali metal cyanide, such as sodium or potassium cyanide, is a classic example of an S_N2 reaction. In this mechanism, the cyanide ion directly attacks the electrophilic benzylic carbon, displacing the halide leaving group in a single, concerted step. The reactivity of the substrate is influenced by the nature of the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The choice of solvent is also critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often used because they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thereby enhancing its nucleophilicity. gatech.edu

In cases where the aromatic ring is activated by strong electron-withdrawing groups, a nucleophilic aromatic substitution (S_NAr) mechanism may be operative. researchgate.net This pathway involves a two-step process:

Addition: The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the ring.

Another approach involves using acetonitrile itself as a nucleophile. The methyl protons of acetonitrile are weakly acidic (pKa ≈ 31 in DMSO) and can be deprotonated by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form the ⁻CH₂CN anion. mdpi.comntnu.no This potent nucleophile can then react with an appropriate electrophile. For instance, electron-deficient aromatic compounds with suitable leaving groups can undergo nucleophilic aromatic substitution with the acetonitrile anion. ntnu.no

Table 1: Comparison of Nucleophilic Cyanation Methods

| Method | Typical Substrate | Nucleophile | Solvent | Key Mechanistic Feature |

| S_N2 | Benzyl Halide | KCN, NaCN | Acetonitrile, DMSO | Concerted displacement of leaving group |

| S_NAr | Activated Aryl Halide | KCN, NaCN | DMF, DMSO | Formation of Meisenheimer intermediate researchgate.net |

| Deprotonated Acetonitrile | Electron-deficient Arene | ⁻CH₂CN (from CH₃CN + Base) | THF, Ether | Generation of a strong carbon nucleophile ntnu.no |

Radical-mediated reactions offer an alternative to traditional nucleophilic pathways for introducing the cyano group. These methods often proceed under milder conditions and can exhibit different selectivity. researchgate.net A common strategy involves the generation of a carbon-centered radical, which is then trapped by a cyano-group donor. researchgate.netnih.gov

Photoredox catalysis has emerged as a powerful tool for generating radical intermediates. In a typical cycle, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical. For the synthesis of α-arylacetonitriles, a precursor with a suitable functional group (e.g., a carboxylic acid or an alkyltrifluoroborate) can be converted into an alkyl radical. nih.gov This radical is then captured by a cyanation agent.

For instance, the process can involve the addition of an in-situ generated carbon-centered radical to the triple bond of a nitrile, followed by the β-scission of the resulting cyclic iminyl radical. researchgate.net This relocates the cyano group and produces a more stable carbon radical. Strategies for generating the initial carbon radicals include hydrogen-atom transfer (HAT), radical addition to a π system, and halogen-atom transfer (XAT). researchgate.net

Iminyl radicals generated from cyclic oxime derivatives can undergo ring-opening through β-scission to create a cyanoalkyl radical. nih.gov This radical can then be trapped by a transition-metal catalyst, such as a chiral copper complex, which facilitates an enantioselective cyanation through reductive elimination. nih.gov This highlights the potential for asymmetric synthesis via radical pathways.

Table 2: Key Features of Radical Cyanation Strategies

| Strategy | Radical Generation Method | Cyano Source | Key Mechanistic Step | Ref. |

| Photoredox Catalysis | Single-electron transfer from excited photocatalyst | Cyanobenziodoxolone (CBX) | Decarboxylative cyanation of aryl alkyl ethers | nih.gov |

| Iminyl Radical Rearrangement | β-scission of cyclic oxime derivatives | In-situ from oxime | Capture of cyanoalkyl radical by chiral copper catalyst | nih.gov |

| Intramolecular Translocation | Hydrogen-atom transfer (HAT) | Internal nitrile group | Addition of carbon radical to nitrile, followed by β-scission | researchgate.net |

Mechanisms of Aryl-Aryl Bond Formation in Naphthalene-Phenyl Substructures

The formation of the biaryl bond between the naphthalene (B1677914) and phenyl rings is a critical transformation in constructing the backbone of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. numberanalytics.comsci-hub.se

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are cornerstones of modern organic synthesis for forming aryl-aryl bonds. wikipedia.orgnumberanalytics.com These reactions share a common mechanistic framework centered on a catalytic cycle involving the transition metal. researchgate.netmdpi.com

The generally accepted catalytic cycle for these reactions consists of three primary steps: researchgate.net

Oxidative Addition : The cycle begins with a low-valent metal complex, typically Pd(0) or Ni(0), which undergoes oxidative addition with an aryl halide or triflate (Ar-X). numberanalytics.com This step involves the insertion of the metal center into the Ar-X bond, forming an organometallic complex of the type Ar-M(II)-X, where the metal's oxidation state has increased by two. researchgate.netmdpi.com

Transmetalation : In this step, the aryl group from an organometallic reagent (Ar'-M') is transferred to the metal catalyst center, displacing the halide or pseudohalide. numberanalytics.com The nature of Ar'-M' defines the specific named reaction: an organoboron compound (e.g., arylboronic acid) is used in the Suzuki coupling, an organozinc compound in the Negishi coupling, and an organotin (stannane) compound in the Stille coupling. wikipedia.orgnumberanalytics.com This step results in a diaryl-metal complex, Ar-M(II)-Ar'.

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the metal center, forming the desired biaryl product (Ar-Ar'). researchgate.net This process regenerates the low-valent M(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com The formation of a cis-diorganopalladium complex is often a prerequisite for this step to occur. wikipedia.org

While this Pd(0)/Pd(II) cycle is widely accepted, alternative mechanisms, such as a Pd(II)/Pd(IV) cycle, have also been proposed, particularly in direct arylation reactions. sci-hub.semdpi.com

Table 3: Comparison of Major Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (Ar'-M') | Catalyst | Key Advantages |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd(0) | Air- and moisture-stable reagents, low toxicity of boron byproducts. mdpi.com |

| Negishi Coupling | Arylzinc halide | Pd(0) or Ni(0) | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Arylstannane | Pd(0) | Tolerant of a wide range of functional groups, neutral reaction conditions. numberanalytics.com |

While many cross-coupling reactions proceed via the two-electron processes of oxidative addition and reductive elimination, mechanisms involving single-electron transfer (SET) have gained increasing recognition. acs.org These pathways involve radical intermediates and can be operative in both transition-metal-catalyzed and transition-metal-free systems. nih.govacs.org

In some base-promoted, ligand-free cross-coupling reactions of arenes with aryl halides, a radical mechanism is proposed. nih.govacs.org For example, the reaction between an arene and an electron-deficient aryl halide promoted by a base like Cs₂CO₃ in DMSO can proceed via a radical pathway. nih.gov The mechanism may involve the formation of an aryl radical from the aryl halide through an SET process, which then reacts with the arene.

Even within transition-metal catalysis, SET pathways can be relevant. For instance, iron-catalyzed cross-couplings can proceed via mechanisms involving Fe(0)/Fe(II) or Fe(II)/Fe(III) redox couples. acs.org For less easily reduced substrates, the coupling mechanism may rely on two-electron elementary steps (oxidative addition/reductive elimination). However, for electrophiles that readily undergo one-electron reduction, a sequence involving radical species can be at play. acs.org

Photochemical methods can also initiate aryl-aryl coupling through electron transfer. The photo-excited state of an electron-deficient aryl halide can be reduced by an electron-rich arene, forming a pair of an aryl radical anion and an arene radical cation. researchgate.net Subsequent steps lead to the formation of the biaryl product. This approach avoids the need for a dedicated photocatalyst by leveraging the intrinsic electronic properties of the reactants. researchgate.net Similarly, mechanochemical methods can induce solid-state single-electron transfer from a reduced organic hydrocarbon to an aryl halide, generating an aryl radical for C-C bond formation without solvents or transition metals. rsc.org

Photochemical Transformations of the Compound

Photochemistry studies the chemical reactions that occur under the influence of visible or ultraviolet light. msu.edu According to the Grotthuss-Draper law, light must be absorbed by a molecule for a photochemical reaction to take place. msu.edu Upon absorption of a photon, a molecule is promoted from its ground electronic state to an excited state (e.g., S₁ or T₁), where it can undergo chemical transformations not accessible under thermal conditions. princeton.edu

For a molecule like this compound, which contains extensive π-conjugated systems (naphthalene and phenyl rings), absorption of UV light can lead to π→π* electronic transitions. princeton.edu The resulting excited state can undergo several transformations.

One potential photochemical pathway for biaryl systems is intramolecular cyclization. For related stilbene-like compounds, photo-induced electrocyclization is a common reaction. While the specific photochemical behavior of this compound is not widely documented, analogous systems provide insight. For example, the photochemistry of 2,2'-(1,2-phenylenedivinylene)dipyrroles, which also contain linked aromatic systems, has been investigated. psu.edu Upon excitation, a mechanism involving electron transfer, followed by hydrogen transfer and radical combination, was proposed, leading to cyclized and rearranged products. psu.edu

Another possibility is a di-π-methane rearrangement, a photochemical process where a molecule with two π-systems separated by an sp³-hybridized carbon undergoes a 1,2-shift of one π-group and subsequent cyclization to form a vinylcyclopropane (B126155) derivative. msu.edu Given the structure of the title compound, this type of rearrangement could potentially occur.

The efficiency of any photochemical process is described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons (einstein) absorbed. msu.edulibretexts.org The quantum yield is often less than one, indicating that competing non-reactive pathways, such as fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state), also occur. msu.eduprinceton.edu

Photoinduced Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

Photoinduced cycloadditions are reactions where two unsaturated molecules (or two unsaturated moieties within the same molecule) form a cyclic product upon absorption of light. In molecules like this compound, intramolecular cycloadditions are plausible, where the excited naphthalene or phenyl ring reacts with an adjacent unsaturated group.

A prominent example of such reactions is the [2+2] photocycloaddition. While direct evidence for this specific compound is not extensively documented, the principles can be inferred from similar systems. For instance, the intramolecular [2+2] photocycloaddition of 2-(alkenyloxy)cyclohex-2-enones has been shown to produce bridged cyclobutanes. rsc.org In a hypothetical scenario for this compound, excitation of one of the aromatic rings could lead to a diradical species that subsequently engages in a cycloaddition with the other aromatic system, although this is sterically demanding. More commonly, such reactions occur when one of the aromatic rings is tethered to an alkene. For example, 2-acetonaphthones bearing a tethered alkenyl group undergo intramolecular ortho photocycloaddition reactions when irradiated with visible light in the presence of a chiral Lewis acid catalyst. nih.gov

Photochemical Rearrangements and Isomerizations

Upon absorption of light, molecules can undergo rearrangements where atoms or groups migrate to form a structural isomer. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement, for instance, involves a 1,5-aryl shift in certain systems, which has been utilized to synthesize β-lactams and β-lactones from 1,2-dibenzoyl ethylenes under visible light. ua.es

For compounds containing naphthalene and phenyl groups, photochemical isomerizations can be significant. Naphthyl analogues of stilbene, for instance, exhibit photoisomerization, and the presence of the naphthalene moiety can influence the excited state character, potentially opening a triplet pathway for isomerization. iupac.org In the case of 1-substituted 1a,7b-dihydro-1H-cyclopropa[a]naphthalenes, photochemical isomerization can proceed through different pathways depending on the substituent, including rearrangements that lead to products like 1-cyanomethylnaphthalene. oup.com These precedents suggest that the photoexcited state of this compound could be susceptible to rearrangements involving the migration of the cyanomethyl group or transformations within the aromatic skeletons.

Excited State Dynamics and Energy Transfer Processes

The photophysical behavior of bichromophoric molecules like this compound is governed by the dynamics of their excited states and the potential for intramolecular energy transfer. When a molecule contains two chromophores, excitation of one can be followed by the transfer of that energy to the other, a process known as Intramolecular Electronic Energy Transfer (EET). researchgate.net

The efficiency and rate of EET depend heavily on the distance and orientation between the chromophores. nih.gov In systems where naphthalene and anthracene (B1667546) are linked, EET from the excited naphthalene (the donor) to the anthracene (the acceptor) is observed, as naphthalene's singlet excited state is higher in energy than that of anthracene. researchgate.netacs.orgresearchgate.net Given the similar energy levels of the phenyl and naphthyl moieties, bidirectional or equilibrium energy transfer could occur in this compound.

Studies on related naphthalene-based azo dyes provide insight into the lifetimes of these excited states. Transient absorption spectroscopy reveals multiple excited-state lifetimes, often in the picosecond range, indicating rapid deactivation pathways. rsc.orgrsc.org The dynamics are sensitive to substituents and solvent polarity. For example, increasing the electron-donating strength of substituents on the phenyl ring of naphthalene-azo-benzene dyes leads to longer-lived excited states. rsc.org

| Compound | Substituent (R) on Phenyl Ring | τ1 (ps) | τ2 (ps) | τ3 (ps) | τ4 (ps) |

|---|---|---|---|---|---|

| Azo 1 | -H | ~1.5 | ~4 | ~40 | - |

| Azo 2 | -OCH3 | ~0.7 | ~3 | ~20 | - |

| Azo 3 | -N(CH3)2 | 0.7 | 4.8 | 17.8 | 40 |

Acid-Catalyzed and Base-Catalyzed Reactivity

The nitrile group and the active methylene (B1212753) bridge in this compound are key sites for acid- and base-catalyzed reactions.

Hydrolysis Mechanisms of the Nitrile Group

The conversion of the nitrile group (-C≡N) to a carboxylic acid or an amide is a fundamental reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen atom. This increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a water molecule. youtube.comrsc.org A series of proton transfers and tautomerization steps first yields an amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion under forcing conditions (e.g., heat). chemistrysteps.com The mechanism is reversible up to the final deprotonation steps. ucoz.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), the nitrile carbon is directly attacked by the nucleophile. youtube.com This forms a hydroxy imine anion, which is then protonated by water to give an imidic acid, which tautomerizes to an amide. The amide can then undergo further base-catalyzed hydrolysis. This second step involves the nucleophilic attack of hydroxide on the amide carbonyl carbon. The reaction is driven to completion because the final step is the irreversible deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. chemistrysteps.comucoz.com

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The structure of this compound is amenable to intramolecular cyclization reactions to form fused nitrogen-containing heterocyclic systems.

Base-Catalyzed Cyclization: Bases can be used to deprotonate the carbon atom adjacent to the nitrile group (the benzylic carbon), creating a carbanion. This nucleophilic carbanion can then attack another part of the molecule. A plausible pathway is the Thorpe-Ziegler reaction, where the carbanion attacks the electrophilic carbon of the nitrile group itself, leading to the formation of an enamine after ring closure and tautomerization. Another possibility involves the palladium-catalyzed dearomative cyclization of similar 2,2-phenylnaphthyl acetonitriles, which constructs fused polycyclic skeletons, demonstrating the propensity of this framework to cyclize. acs.org

Acid-Catalyzed Cyclization: Under acidic conditions, the nitrile group can be activated by protonation, making it a better electrophile. This can facilitate an intramolecular electrophilic aromatic substitution, where one of the electron-rich aromatic rings (naphthalene or phenyl) acts as the nucleophile, attacking the activated nitrile. This type of reaction, analogous to the Pictet-Spengler or Bischler-Napieralski reactions, would lead to the formation of a fused isoquinoline-type ring system. For example, 2-alkenylstilbenes undergo mild acid-catalyzed cyclization to form substituted indenes. researchgate.net

Kinetic and Thermodynamic Investigations of Key Reactions

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for controlling reaction outcomes. While specific data for this exact molecule is scarce, studies on its constituent parts provide valuable insights.

Research on the recombination kinetics of 2-naphthyl radicals with phenylacetylene (B144264) has provided detailed temperature- and pressure-dependent rate constants. maxapress.commaxapress.com These studies, combining experimental and theoretical methods, show that the reaction is governed by the addition of the radical to the terminal acetylene (B1199291) carbon. At lower temperatures (<1300 K), the stabilization of the initial adduct is the dominant pathway, while at higher temperatures, the direct formation of 2-phenylethynyl-naphthalene and a hydrogen atom becomes favorable. maxapress.com

| Temperature (K) | Reaction Channel | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 500 | Stabilization of initial adduct | ~1 x 10⁻¹¹ |

| 1000 | Stabilization of initial adduct | ~2 x 10⁻¹³ |

| 1500 | Formation of 2-phenylethynyl-naphthalene + H | ~2 x 10⁻¹³ |

| 2000 | Formation of 2-phenylethynyl-naphthalene + H | ~1 x 10⁻¹² |

For nitrile hydrolysis, kinetic studies on benzonitrile (B105546) in various strong acids have shown the mechanism to involve a rate-limiting attack of water on the N-protonated nitrile. rsc.org The rate of hydrolysis is generally sensitive to steric hindrance around the nitrile group and the electronic properties of the aromatic substituents. viu.ca In base-catalyzed hydrolysis, the reaction is typically second-order, being first-order in both the nitrile/ester and the hydroxide ion.

Theoretical and Computational Chemistry Studies of 2 2 Naphthalen 2 Yl Phenyl Acetonitrile

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Through various computational techniques, a detailed picture of the electronic environment of 2-(2-(naphthalen-2-yl)phenyl)acetonitrile can be constructed.

Density Functional Theory (DFT) is a robust method for determining the equilibrium geometry of molecules in their ground state. arxiv.orgscispace.com For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or larger. arxiv.orgchemrxiv.org These calculations solve the electronic structure to find the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

The key structural feature of this molecule is the torsional or dihedral angle between the phenyl and naphthalene (B1677914) ring systems. Due to the steric hindrance imposed by the ortho-substituted acetonitrile (B52724) group, a planar conformation is expected to be energetically unfavorable. DFT calculations would predict a twisted ground state geometry, where the two aromatic rings are rotated relative to each other to minimize steric repulsion. This twist angle is a critical parameter influencing the degree of π-conjugation between the rings. Typical bond lengths for the aromatic C-C bonds are expected to be in the range of 1.39-1.41 Å, while the C-C single bond connecting the two rings would be slightly longer, around 1.48-1.50 Å. The acetonitrile group (CH₂CN) would exhibit standard C-C, C-H, and C≡N bond lengths.

| Parameter | Typical Predicted Value |

|---|---|

| Naphthyl-Phenyl Dihedral Angle | 45° - 65° |

| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C (Inter-ring) Bond Length | 1.48 - 1.50 Å |

| C-C (Acetonitrile) Bond Length | 1.46 - 1.48 Å |

| C≡N Bond Length | 1.15 - 1.17 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is predicted to be delocalized primarily across the π-systems of the electron-rich naphthalene and phenyl rings. The LUMO, conversely, is expected to have significant density on the acetonitrile moiety, reflecting its electron-withdrawing nature, as well as being distributed over the aromatic framework.

A larger HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov For biaryl systems, the energy gap is sensitive to the dihedral angle between the rings; increased twisting generally disrupts π-conjugation, which can affect the orbital energies and the size of the gap. researchgate.net Computational studies on similar aromatic systems suggest a HOMO-LUMO gap in the range of 4.0 to 5.0 eV for this molecule. chemrxiv.orgresearchgate.net

| Parameter | Typical Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 - 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. numberanalytics.com The MEP map displays regions of negative electrostatic potential (electron-rich) in shades of red and yellow, and regions of positive electrostatic potential (electron-poor) in shades of blue. researchgate.netresearchgate.net

For this compound, the MEP map would clearly show the most negative potential (red) localized on the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This site represents the most likely target for an electrophilic attack. The π-electron clouds of the naphthalene and phenyl rings would show moderately negative potential (yellow to green). In contrast, the hydrogen atoms of the aromatic rings and the methylene (B1212753) group would exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.netmdpi.com This visual representation of charge distribution is critical for understanding non-covalent interactions and predicting reaction sites.

Conformational Analysis and Energy Minima

The flexibility of the bond linking the two aromatic rings allows the molecule to adopt various conformations, each with a different energy. Understanding this conformational landscape is key to predicting the molecule's behavior in different environments.

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more geometric parameters. researchgate.net For this compound, a PES scan is performed by systematically rotating the phenyl ring relative to the naphthalene ring around the C-C single bond that connects them.

The resulting energy profile would show that the planar conformations (dihedral angles of 0° and 180°) are high-energy transition states due to severe steric clash between the ortho-acetonitrile group and the hydrogen atoms on the adjacent ring. nih.gov The lowest energy conformations (energy minima) would correspond to twisted or skewed geometries where the dihedral angle is likely between 45° and 65°. The energy difference between the lowest energy conformation and the highest energy transition state defines the rotational barrier. nih.gov For substituted biaryls, these barriers can be significant, restricting free rotation at room temperature and potentially leading to the existence of stable atropisomers. chemrxiv.orgresearchgate.net

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. iucr.org For this compound, the primary interactions would include π-π stacking and weak hydrogen bonds. The large, flat surfaces of the naphthalene and phenyl rings are ideal for π-π stacking, where the rings of adjacent molecules align in an offset or slipped-parallel fashion to maximize attraction. nih.govrsc.orgarxiv.org

In solution, these specific interactions become more transient and are influenced by the solvent. While short-range π-π stacking and hydrogen bonding may still occur, the molecules have much greater conformational freedom compared to the rigid solid state. The preferred conformation in solution will be a dynamic equilibrium of low-energy twisted structures.

Following a comprehensive search for scholarly articles and computational chemistry studies, it has been determined that there is no specific published research available for the compound "this compound" that would allow for the creation of the detailed article as requested.

The outlined sections require in-depth data from theoretical and computational studies, including:

Simulated UV-Vis, Fluorescence, IR, and Raman spectra.

Predicted NMR chemical shifts.

Computational modeling of its reaction pathways, synthetic steps, and the stability of its intermediates.

Despite extensive searches for this specific information, no dedicated studies, data tables, or detailed research findings for "this compound" could be located in the accessible scientific literature. Generating an article without this foundational data would not meet the requirements for scientific accuracy and would be speculative.

Therefore, it is not possible to provide the requested content focusing solely on the theoretical and computational chemistry of "this compound".

A thorough review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on the nonlinear optical (NLO) properties and molecular polarizability of the specific compound this compound. While extensive research exists on the NLO properties of various organic molecules, including derivatives of both naphthalene and phenylacetonitrile (B145931), this particular molecular structure has not been the subject of published computational analyses.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the NLO response of materials. Such studies typically involve the calculation of key parameters that govern NLO activity:

Dipole Moment (μ): This parameter measures the polarity of a molecule, which is a crucial factor for second-order NLO effects.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Second-Order Hyperpolarizability (γ): This parameter governs third-order NLO effects, such as third-harmonic generation and two-photon absorption.

In a typical computational study, researchers would first optimize the molecular geometry of this compound at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the electronic properties, including the dipole moment, polarizability, and hyperpolarizabilities, would be calculated.

The results would customarily be presented in detailed tables, allowing for comparison with reference materials known for their NLO properties, such as urea (B33335) or para-nitroaniline (p-NA). For instance, a hypothetical data table might look like this:

Table 4.5.1: Calculated Electric Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) of this compound.

| Parameter | Component | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | µx | Value |

| µy | Value | |

| µz | Value | |

| µ_total (Debye) | Value | |

| Polarizability (α) | αxx | Value |

| αyy | Value | |

| αzz | Value | |

| <α> (esu) | Value | |

| First Hyperpolarizability (β) | βxxx | Value |

| βxyy | Value | |

| βxzz | Value | |

| βyyy | Value | |

| βyzz | Value | |

| βzzz | Value |

The analysis would also likely involve an examination of the molecule's frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer characteristics, which are fundamental to NLO activity. The energy gap between the HOMO and LUMO is a critical indicator; a smaller energy gap generally correlates with a larger hyperpolarizability.

Although no specific data exists for this compound, the presence of the extended π-conjugated system involving both the naphthalene and phenyl rings, coupled with the electron-withdrawing nature of the acetonitrile group, suggests that the molecule could potentially exhibit interesting NLO properties. However, without dedicated computational studies, any discussion of its specific NLO performance remains speculative. Future research in this area would be necessary to quantify these properties and evaluate the compound's potential for applications in photonic and optoelectronic technologies.

Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

Multi-dimensional NMR experiments are fundamental for establishing the complex bonding framework of this compound by revealing through-bond and through-space correlations between nuclei. science.govyoutube.comsdsu.educolumbia.eduresearchgate.net

Correlation Spectroscopy (COSY): A COSY experiment would be used to identify proton-proton (¹H-¹H) coupling networks within the phenyl and naphthalenyl rings. sdsu.edu For instance, correlations would be expected between adjacent aromatic protons on the phenyl group (e.g., H-3 to H-4, H-4 to H-5, H-5 to H-6) and within each ring of the naphthalene (B1677914) system. The isolated methylene (B1212753) protons (-CH₂CN) would not show any COSY cross-peaks, confirming their separation from other proton-bearing carbons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique is essential for assigning the carbon signals of the aromatic rings by linking them to their attached, and often more easily assigned, protons. It would definitively link the methylene protons to the methylene carbon and each aromatic proton to its corresponding carbon atom.

The following tables represent predicted NMR data based on the structure of this compound and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | 128.5 | 7.90 | d | C-2, C-3, C-8a |

| 2 | 138.0 | - | - | - |

| 3 | 126.5 | 7.55 | d | C-1, C-2, C-4a |

| 4 | 127.8 | 7.60 | dd | C-2, C-5, C-8a |

| 4a | 132.5 | - | - | - |

| 5 | 126.8 | 7.50 | dd | C-4, C-7, C-8a |

| 6 | 129.0 | 7.85 | d | C-5, C-8 |

| 7 | 127.0 | 7.45 | d | C-5, C-8, C-8a |

| 8 | 128.2 | 7.95 | d | C-6, C-7, C-8a |

| 8a | 133.0 | - | - | - |

| 1' | 140.5 | - | - | - |

| 2' | 130.0 | 7.40 | d | C-1', C-3', C-4', CH₂ |

| 3' | 128.8 | 7.35 | t | C-1', C-2', C-5' |

| 4' | 129.5 | 7.42 | t | C-2', C-6' |

| 5' | 128.3 | 7.30 | t | C-1', C-3' |

| 6' | 131.0 | 7.58 | d | C-2, C-1', C-2' |

| CH₂ | 25.0 | 4.10 | s | C-1', C-2', CN |

| CN | 118.0 | - | - | - |

The central C-C bond between the phenyl and naphthalenyl rings in this compound is subject to restricted rotation, a phenomenon known as atropisomerism. rsc.org Dynamic NMR (DNMR) spectroscopy is the ideal technique to study the kinetics of this conformational exchange.

By acquiring ¹H NMR spectra at various temperatures, one can observe changes in the line shape of signals from protons close to the biaryl axis (e.g., H-6' on the phenyl ring and H-1 or H-3 on the naphthalene ring). At low temperatures, where rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shape at different temperatures, the energy barrier to rotation (ΔG‡) can be calculated. rsc.orgrsc.orgcomporgchem.comcore.ac.ukrsc.org This barrier provides crucial information about the steric hindrance around the biaryl bond. For ortho-substituted biaryls, these barriers are often high enough to allow for the separation of enantiomeric atropisomers. rsc.org

Hypothetical DNMR Data for Rotational Barrier Calculation

| Temperature (K) | Coalescence Temp (Tc) (K) | Rate Constant (k) (s⁻¹) | ΔG‡ (kJ/mol) | Observations |

|---|---|---|---|---|

| 298 | - | - | - | Sharp, time-averaged signals |

| 273 | - | - | - | Signal broadening observed for H-6' and H-3 |

| 250 | 250 | 150 | 52 | Coalescence of H-6' and H-3 signals |

| 220 | - | - | - | Two distinct sets of signals for atropisomers begin to resolve |

Solid-State NMR (SSNMR) provides detailed information about the structure, packing, and dynamics of molecules in the solid phase. nih.govresearchgate.netresearchgate.neteuropeanpharmaceuticalreview.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions, which are highly sensitive to the local electronic environment and intermolecular arrangement.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR would be the primary technique used. The spectrum would reveal multiple distinct resonances for a single carbon site if different crystalline forms (polymorphs) are present in the sample. jeol.com The chemical shifts in SSNMR are sensitive to crystal packing effects, meaning that molecules in different crystalline environments will give different spectra. This makes SSNMR a powerful tool for identifying and quantifying polymorphism, which is a critical aspect of pharmaceutical and materials science. europeanpharmaceuticalreview.com Furthermore, SSNMR can distinguish between crystalline and amorphous content in a sample. researchgate.net

Expected SSNMR Data for Polymorph Identification

| Carbon Position | Form A ¹³C Shift (ppm) | Form B ¹³C Shift (ppm) | Δδ (ppm) |

|---|---|---|---|

| CN | 119.2 | 117.5 | 1.7 |

| CH₂ | 25.8 | 26.5 | -0.7 |

| C-2 | 137.5 | 139.0 | -1.5 |

| C-1' | 141.1 | 140.2 | 0.9 |

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. acs.org

Tandem mass spectrometry (MS/MS) is a multi-stage process used to analyze the fragmentation of a specific precursor ion. researchgate.net In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺·) of this compound would be selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragment spectrum provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, a primary and highly characteristic fragmentation pathway would be the loss of the cyanomethyl radical (·CH₂CN) via benzylic cleavage, leading to a stable biaryl cation. Other expected fragmentations include cleavages within the naphthalene or phenyl rings, leading to smaller aromatic cations. These fragmentation patterns confirm the connectivity of the molecular components. libretexts.orgnih.govbryankatzenmeyer.comnih.gov

Predicted MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 246.12 | 205.09 | 41 | [M - ·CH₂CN]⁺ |

| 246.12 | 127.05 | 119 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 246.12 | 77.04 | 169 | [C₆H₅]⁺ (Phenyl cation) |

| 205.09 | 178.08 | 27 | [C₁₄H₁₀]⁺ (Loss of C₂H₃ from biaryl cation) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). acs.org This precision allows for the determination of the elemental composition of the ion by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms.

For this compound, HRMS would be used to confirm its molecular formula, C₁₈H₁₃N. The experimentally measured exact mass of the molecular ion would be compared to the theoretically calculated mass. A close match provides definitive confirmation of the elemental composition, which is a crucial piece of data for structural elucidation. acs.orgacs.org

HRMS Data for Elemental Composition Confirmation

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₈H₁₄N⁺ | 244.1121 | 244.1119 | -0.82 |

| [M+Na]⁺ | C₁₈H₁₃NNa⁺ | 266.0940 | 266.0937 | -1.13 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π-π* transitions within the extended aromatic system formed by the naphthalene and phenyl rings.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, provides insight into the electronic ground and excited states of a molecule. For molecules like this compound, which possess a degree of intramolecular charge transfer (ICT) character, the polarity of the solvent can significantly influence the absorption and emission spectra.

The electronic absorption spectra of donor-acceptor substituted π-conjugated molecules, including those with cyano groups, are known to be sensitive to solvent effects. Although the nitrile group is only moderately electron-withdrawing, its presence, coupled with the large, polarizable aromatic system, can lead to noticeable solvatochromic shifts. An increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) if the excited state is more polar than the ground state. This is a common observation in biaryl compounds where twisting can lead to intramolecular charge-transfer states upon excitation. libretexts.org

The expected solvent-dependent spectral properties can be summarized as follows:

| Solvent Property | Expected Effect on λmax | Rationale |

| Increasing Polarity | Bathochromic shift (red shift) | Stabilization of the more polar excited state relative to the ground state. |

| Increasing Refractive Index | Bathochromic shift (red shift) | Non-specific solute-solvent interactions (dispersion forces) stabilize both ground and excited states, but the effect is often more pronounced for the excited state. |

| Hydrogen Bond Donating Ability | Potential for specific interactions with the nitrile lone pair, possibly leading to slight shifts. | Formation of hydrogen bonds can alter the electron density and energy levels of the molecule. |

This table is generated based on established principles of solvatochromism and may not represent experimental data for this compound.

Time-resolved absorption spectroscopy is instrumental in detecting and characterizing short-lived transient species such as excited states and radical ions. Upon photoexcitation of this compound, several transient species could be formed. The primary species would be the singlet excited state, which can then undergo intersystem crossing to form a triplet excited state or relax through fluorescence.

In similar aromatic systems, transient absorption spectra often reveal broad absorption bands in the visible and near-infrared regions, corresponding to transitions from the initial excited state to higher excited states. The lifetime of these species can provide information about the rates of photophysical processes like fluorescence, intersystem crossing, and non-radiative decay. The biaryl linkage may allow for torsional relaxation in the excited state, potentially leading to the formation of twisted intramolecular charge-transfer (TICT) states, which would have their own distinct transient absorption signatures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. It is particularly useful for identifying functional groups and monitoring their transformations during a chemical reaction.

The most characteristic vibrational mode for this compound is the C≡N (nitrile) stretch. This vibration gives rise to a sharp and intense absorption band in the IR spectrum. spectroscopyonline.com

Nitrile (C≡N) Stretch: For aromatic nitriles, this peak typically appears in the range of 2220-2240 cm-1. libretexts.orgspectroscopyonline.com The conjugation with the phenyl ring slightly lowers the frequency compared to saturated nitriles (2240-2260 cm-1). spectroscopyonline.com This peak is a highly diagnostic tool for confirming the presence of the nitrile group.

Aromatic C-H Stretch: These vibrations occur above 3000 cm-1.

Aromatic C=C Stretch: Multiple bands are expected in the 1400-1650 cm-1 region, characteristic of the phenyl and naphthalene rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm-1 region can provide information about the substitution pattern of the aromatic rings.

In Raman spectroscopy, the nitrile stretch is also a strong and sharp band. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often prominent in the Raman spectrum. researchgate.net Any chemical transformation involving the nitrile group, such as hydrolysis to an amide or carboxylic acid, or reduction to an amine, would lead to the disappearance of the characteristic C≡N stretching band and the appearance of new bands corresponding to the new functional groups (e.g., C=O stretch for amides/acids, N-H stretch for amines).

| Functional Group | Technique | Characteristic Wavenumber (cm-1) | Expected Intensity |

| Nitrile (C≡N) | IR, Raman | 2220 - 2240 | Strong, Sharp libretexts.orgspectroscopyonline.com |

| Aromatic C=C | IR, Raman | 1400 - 1650 | Medium to Strong |

| Aromatic C-H | IR, Raman | > 3000 | Medium to Weak |

This table provides expected ranges for key functional groups based on general spectroscopic data and is not based on experimental measurements of this compound.

In situ IR spectroscopy is a valuable process analytical technology (PAT) for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, which might be prepared via a Suzuki or similar cross-coupling reaction, in situ IR could be employed to track the consumption of reactants and the formation of the product.

For instance, in a hypothetical Suzuki coupling between a bromo-substituted phenylacetonitrile (B145931) and a naphthaleneboronic acid, one could monitor:

The disappearance of vibrational modes associated with the C-Br bond of the reactant.

The appearance and increase in intensity of the characteristic nitrile stretch (around 2230 cm-1) and other aromatic modes of the this compound product.

This real-time data allows for the determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions without the need for offline sampling and analysis. irb.hrresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While no crystal structure for this compound has been reported, analysis of related structures allows for predictions about its likely solid-state conformation and packing.

The key structural feature influencing the conformation is the dihedral angle between the phenyl and naphthalene rings. In the solid state, the conformation of biaryl systems is governed by a balance between intramolecular forces (steric hindrance vs. π-conjugation) and intermolecular forces (crystal packing effects). researchgate.net

Intramolecular Forces: Planarity of the biaryl system is favored by π-conjugation, which would maximize electronic communication between the two rings. However, steric hindrance between the ortho-hydrogens on the phenyl ring and the adjacent naphthalene ring will likely force the molecule to adopt a non-planar, twisted conformation.

Intermolecular Forces: In the crystal lattice, molecules will pack to maximize favorable intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···N or C-H···π hydrogen bonds. These packing forces can influence the observed dihedral angle, sometimes leading to a conformation that is not the absolute minimum in the gas phase. mdpi.com

Crystal structures of related biheterocycles and other aromatic compounds show a wide range of dihedral angles, indicating that the solid-state conformation is highly sensitive to the specific substitution pattern and crystal packing environment. researchgate.netnih.gov For phenylacetonitrile itself, crystal structure data is available, providing a reference for the geometry of the cyanomethylphenyl moiety. nih.gov A hypothetical crystal structure determination for this compound would provide precise data on bond lengths, bond angles, the crucial inter-ring dihedral angle, and the nature of the intermolecular interactions governing its solid-state assembly.

| Parameter | Expected Value/Observation | Rationale/Comparison |

| C≡N Bond Length | ~1.14 Å | Typical for aromatic nitriles. |

| Phenyl-Naphthyl Dihedral Angle | Non-planar (likely 40-70°) | Steric hindrance between the ortho-hydrogens and the naphthalene ring will prevent a planar conformation. researchgate.net |

| Crystal Packing | Likely to involve π-π stacking and C-H···N interactions. | These are common packing motifs for aromatic nitriles that maximize intermolecular attractive forces. mdpi.com |

This table is a prediction based on known crystal structures of analogous compounds and general principles of solid-state chemistry.

Intermolecular Interactions (e.g., C-H...N, π-π Stacking)

A thorough search for crystallographic data or computational chemistry studies on this compound yielded no specific results. Analysis of intermolecular interactions, such as C-H...N hydrogen bonds and π-π stacking, is contingent upon the availability of a solved crystal structure or dedicated molecular modeling research.

In principle, for a molecule with this structure, one could anticipate the presence of several types of non-covalent interactions that would dictate its supramolecular assembly:

π-π Stacking: The presence of two large aromatic systems, the naphthalene and phenyl rings, suggests a high likelihood of π-π stacking interactions between adjacent molecules in the solid state. These interactions would involve the face-to-face or offset arrangement of the aromatic rings.

C-H...N Interactions: The nitrile group (-C≡N) is a potential hydrogen bond acceptor. Weak C-H...N hydrogen bonds could form between the nitrogen atom and aromatic or aliphatic C-H donors from neighboring molecules, contributing to the stability of the crystal lattice.

C-H...π Interactions: Hydrogen atoms from the phenyl and naphthalene rings could also interact with the electron-rich π systems of adjacent molecules.

However, without experimental data from techniques like X-ray crystallography, the specific geometry, distances, and energies of these potential interactions for this compound remain speculative.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Status |

|---|---|---|---|

| π-π Stacking | Naphthalene/Phenyl Ring | Naphthalene/Phenyl Ring | Hypothetical; No data available |

| C-H...N | Aromatic/Aliphatic C-H | Nitrile Nitrogen | Hypothetical; No data available |

Polymorphism Studies

No dedicated studies on the polymorphism of this compound have been reported in the scientific literature. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Such studies typically involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, pressure) and characterizing them using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. The absence of such research indicates that either the compound has not been investigated for polymorphic behavior or it does not exhibit polymorphism under the conditions studied.

Advanced Surface Analysis Techniques for Thin Film Applications

There is no information available in the public domain to suggest that this compound is utilized in thin film applications. Consequently, there are no reports on the use of advanced surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), or Secondary Ion Mass Spectrometry (SIMS), to characterize thin films of this material. Research into thin film applications typically focuses on materials with specific electronic, optical, or mechanical properties, and it appears this compound has not been identified as a candidate for such uses to date.

Applications in Advanced Organic Synthesis As a Building Block

Utilization as a Precursor for Nitrogen-Containing Heterocycles

The intrinsic reactivity of the nitrile group and the adjacent methylene (B1212753) protons makes 2-(2-(Naphthalen-2-yl)phenyl)acetonitrile a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govmdpi.comjddtonline.info These heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. jddtonline.infochemicalbook.com

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of biological activities. mdpi.comsapub.org While direct synthesis from this compound is not prominently documented, its structural motifs are relevant to established quinoxaline (B1680401) syntheses. A common method for synthesizing quinoxaline derivatives involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. derpharmachemica.com

The this compound molecule can be envisioned as a precursor to the necessary dicarbonyl component. For instance, oxidation of the carbon α- to the nitrile and the benzylic carbon of the phenyl ring could potentially yield a corresponding α-keto-aldehyde or related dicarbonyl species. This intermediate could then undergo cyclocondensation with an o-phenylenediamine (B120857) to furnish a quinoxaline ring bearing the naphthalenylphenyl substituent.

A related synthetic strategy has been demonstrated where a more complex derivative, 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile, reacts with 1,2-phenylenediamine to yield 2-(3-(Naphthalen-2-yl)quinoxalin-2-yl)aniline. mdpi.com This reaction highlights the utility of precursors containing the naphthalenyl moiety in constructing complex quinoxaline systems.

Table 1: Examples of Quinoxaline Derivatives from a Naphthalene-Containing Precursor

| Precursor | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile | 1,2-phenylenediamine | 2-(3-(Naphthalen-2-yl)quinoxalin-2-yl)aniline | 82 |

| 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile | 4-methyl-1,2-phenylenediamine | 2-(7-Methyl-3-(naphthalen-2-yl)quinoxalin-2-yl)aniline and 2-(6-Methyl-3-(naphthalen-2-yl)quinoxalin-2-yl)aniline | 89 (total) |

| 2-(2-(4-methoxyphenyl)-3-oxoindolin-2-yl)-2-phenylacetonitrile | 1,2-phenylenediamine | 2-(3-(4-Methoxyphenyl)quinoxalin-2-yl)aniline | 78 |

Source: Data adapted from MDPI, 2022. mdpi.com

The pyrimidine (B1678525) ring is another key heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids. mdpi.comnih.gov The synthesis of pyrimidine frameworks can often be achieved through the reaction of a compound containing a reactive nitrile group with N,N-binucleophilic reagents. mdpi.com

The nitrile group of this compound can act as an electrophilic center, which, after activation or in the presence of a strong nucleophile, can participate in cyclization reactions. For example, condensation with amidines is a classic method for constructing the pyrimidine ring. organic-chemistry.org In such a reaction, the amidine could provide two nitrogen atoms and one carbon atom to form the heterocyclic ring with a three-carbon fragment derived from the acetonitrile (B52724) precursor.

Similarly, pyridinone frameworks can be accessed through reactions involving the activated methylene group and the nitrile. These syntheses often involve multi-component reactions or cyclization of appropriately functionalized precursors.

The nitrile group is a versatile functional group that can participate in various ring-closing reactions to form nitrogen-containing heterocycles. researchgate.net Intramolecular cyclization is a powerful strategy, although it would require prior functionalization of the this compound scaffold to introduce a reactive group in a suitable position for cyclization.

Alternatively, the nitrile group can react with external reagents in cycloaddition reactions or transition metal-catalyzed processes. For instance, platinum-mediated coupling reactions have been shown to insert an acetonitrile molecule into a bond with an exocyclic nitrogen atom, forming a new six-membered azametallacycle. nih.gov This demonstrates the fundamental reactivity of the nitrile's carbon-nitrogen triple bond in forming heterocyclic structures. Such reactions showcase the potential for this compound to be used in the synthesis of novel, complex heterocyclic systems.

Derivatization of the Acetonitrile Moiety

The acetonitrile functional group is readily converted into other important chemical functionalities, significantly broadening the synthetic utility of the parent molecule.

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids or amides. libretexts.org This reaction can be catalyzed by either acid or base and typically requires heating. weebly.com

Amide Formation : Partial hydrolysis of this compound under controlled conditions would yield 2-(2-(naphthalen-2-yl)phenyl)acetamide. In acid-catalyzed mechanisms, the nitrile is protonated, increasing its electrophilicity for attack by water. libretexts.org

Carboxylic Acid Formation : Complete hydrolysis under more vigorous acidic or basic conditions leads to the formation of 2-(2-(naphthalen-2-yl)phenyl)acetic acid. weebly.com In a base-promoted mechanism, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, eventually forming a carboxylate anion after tautomerization of an intermediate to an amide, which is then further hydrolyzed. weebly.com